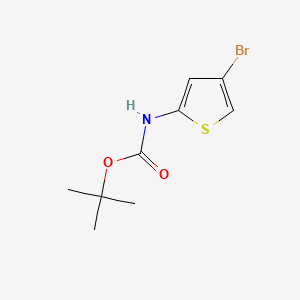
tert-Butyl (4-bromothiophen-2-yl)carbamate
Übersicht
Beschreibung
“tert-Butyl (4-bromothiophen-2-yl)carbamate” is a chemical compound with the CAS Number: 868387-45-5 . It has a molecular weight of 278.17 . The compound appears as a white to orange to green powder or crystalline solid .
Molecular Structure Analysis
The molecular formula of “tert-Butyl (4-bromothiophen-2-yl)carbamate” is C9H12BrNO2S . The InChI Code is 1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-4-6(10)5-14-7/h4-5H,1-3H3,(H,11,12) .Physical And Chemical Properties Analysis
“tert-Butyl (4-bromothiophen-2-yl)carbamate” is a solid at 20°C . It has a melting point range of 102.0 to 106.0°C . The compound should be stored under inert gas at a temperature between 0-10°C . It is sensitive to air and heat .Wissenschaftliche Forschungsanwendungen
1. Structural Studies and Molecular Interactions
- tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, a related compound, demonstrates the importance of tert-butyl carbamates in studying crystal structures and molecular interactions through hydrogen and halogen bonds (Baillargeon et al., 2017).
2. Organic Synthesis and Catalysis
- tert-Butyl carbamates, including tert-Butyl (4-bromothiophen-2-yl)carbamate, are crucial in organic synthesis, particularly in Rhodium-catalyzed reactions and enantioselective additions, contributing significantly to the development of new synthetic methods (Storgaard & Ellman, 2009).
3. Photovoltaic Material Development
- The synthesis of tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate shows the role of tert-butyl carbamates in creating organic photovoltaic materials, indicating their potential in renewable energy technologies (Chmovzh & Rakitin, 2021).
4. Pharmaceutical Intermediate Synthesis
- The synthesis of tert-butyl carbamate derivatives, including tert-butyl (4-bromothiophen-2-yl)carbamate, serves as an essential step in producing intermediates for novel protease inhibitors and other pharmaceuticals, highlighting their relevance in drug development (Ghosh et al., 2017).
5. Application in Curtius Rearrangement
- tert-Butyl carbamates are used in Curtius rearrangement reactions, a process critical in organic chemistry for generating amines from carboxylic acids, demonstrating their versatility in chemical transformations (Lebel & Leogane, 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(4-bromothiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-9(2,3)13-8(12)11-7-4-6(10)5-14-7/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGTVGAIEOIQBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718289 | |
| Record name | tert-Butyl (4-bromothiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-bromothiophen-2-yl)carbamate | |
CAS RN |
868387-45-5 | |
| Record name | tert-Butyl (4-bromothiophen-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

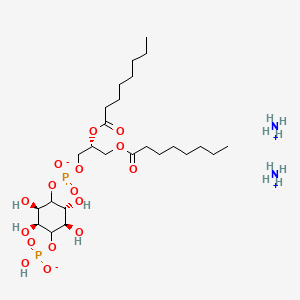
![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)

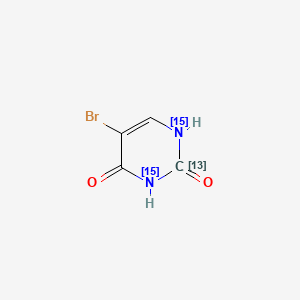
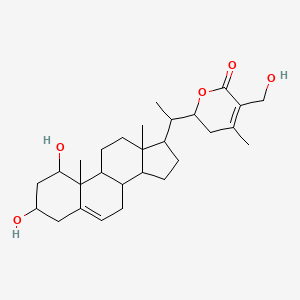

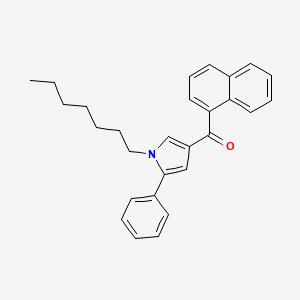
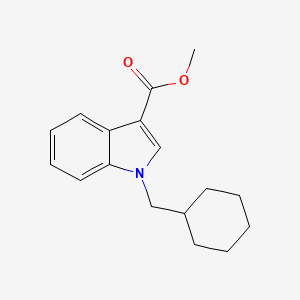
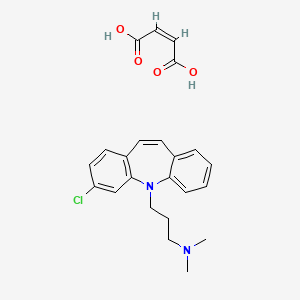
![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)
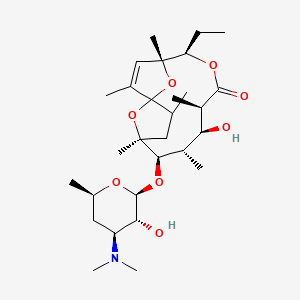
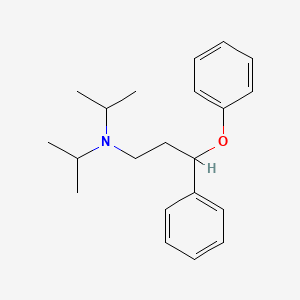
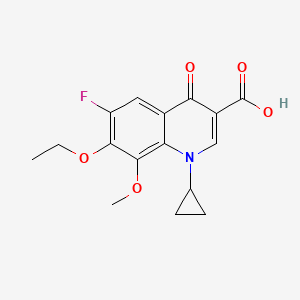
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)